2-benzylsulfanyl-6-iodo-3H-quinazolin-4-one
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Overview
Description
2-benzylsulfanyl-6-iodo-3H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a benzene ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-6-iodo-3H-quinazolin-4-one typically involves the following steps:
Starting Material: The synthesis begins with 2-aminobenzoic acid and phenyl isothiocyanate.
Formation of Intermediate: These reactants undergo a thiation reaction with phosphorus pentasulfide in boiling anhydrous pyridine to form 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with benzyl chloride and iodine to introduce the benzylsulfanyl and iodine groups at the 2 and 6 positions, respectively.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-benzylsulfanyl-6-iodo-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base (e.g., potassium carbonate) are typical.
Major Products
Oxidation: Produces sulfoxides or sulfones.
Reduction: Produces 2-benzylsulfanyl-3H-quinazolin-4-one.
Substitution: Produces various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-benzylsulfanyl-6-iodo-3H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-6-iodo-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in cell proliferation, apoptosis, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-sulfanylquinazolin-4(3H)-one: Lacks the benzyl and iodine substituents but shares the core structure.
3-phenylquinazolin-2,4(1H,3H)-dithione: Contains a phenyl group and two sulfur atoms instead of the benzylsulfanyl and iodine groups.
Uniqueness
2-benzylsulfanyl-6-iodo-3H-quinazolin-4-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the benzylsulfanyl group enhances its lipophilicity, while the iodine atom can participate in halogen bonding, potentially increasing its binding affinity to biological targets .
Properties
IUPAC Name |
2-benzylsulfanyl-6-iodo-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2OS/c16-11-6-7-13-12(8-11)14(19)18-15(17-13)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIDTZAWBQMBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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